molecular formula C20H18BrN3O4 B8177220 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole

Cat. No.: B8177220
M. Wt: 444.3 g/mol
InChI Key: YJNCADCXFPFHBN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole (C₂₀H₁₈BrN₃O₄, molecular weight 444.28 g/mol) is a pyrazole derivative featuring:

  • A central pyrazole ring substituted at positions 1 (methyl), 4 (bromo), and 5 (bis-carbobenzyloxy [Cbz] amino group).
  • The Cbz groups (benzyloxycarbonyl) serve as protective moieties for the amino group, enhancing steric bulk and chemical stability .

Properties

IUPAC Name

benzyl N-(4-bromo-2-methylpyrazol-3-yl)-N-phenylmethoxycarbonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4/c1-23-18(17(21)12-22-23)24(19(25)27-13-15-8-4-2-5-9-15)20(26)28-14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNCADCXFPFHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groupsThe final step involves the protection of the amino groups with Cbz groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, deprotected amines, and oxidized derivatives .

Scientific Research Applications

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural and physicochemical features of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole with analogous compounds:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight (g/mol) Notable Features
This compound C₂₀H₁₈BrN₃O₄ 1-Me, 4-Br, 5-Bis(Cbz)NH 444.28 Bulky Cbz groups enhance stability; bromo enables cross-coupling reactions .
4-Bromo-5-methoxy-1-methylpyrazole C₅H₇BrN₂O 1-Me, 4-Br, 5-OMe 215.03 Methoxy group improves solubility; smaller size increases reactivity .
4-Bromo-5-(bromomethyl)-1-methylpyrazol-3-one C₁₁H₁₀Br₂N₂O 1-Me, 4-Br, 5-BrMe, 3-ketone 355.97 Bromomethyl and ketone groups enhance electrophilicity; dihydro-pyrazol-3-one core .
4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazole-1-carbothioamide C₁₁H₁₀BrN₅OS 1-carbothioamide, 4-hydrazinylidene, 3-Me, 5-ketone 348.20 Thioamide and hydrazine groups enable metal coordination; planar structure .

Key Differences and Implications

Substituent Effects on Reactivity and Stability
  • Bis(Cbz)amino Group: Introduces steric hindrance, reducing nucleophilic attack on the pyrazole ring. The Cbz groups also confer acid stability, similar to Pf-protected amines, which are >6,000× more acid-stable than trityl groups . This makes the compound suitable for stepwise synthesis requiring orthogonal protection.
  • Bromo Substituent : Common in all compared compounds, the bromine atom at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Methoxy vs. Cbz Groups : The methoxy group in 4-bromo-5-methoxy-1-methylpyrazole improves aqueous solubility but reduces steric protection, increasing susceptibility to metabolic degradation compared to the Cbz-protected analog .
Adsorption and Solubility
  • Adsorption studies on carbamazepine (CBZ) analogs suggest that amino acid-functionalized materials (e.g., GO-Lys) exhibit higher adsorption capacities (Qm = 172 mg/g) for bulky aromatic compounds due to π-π stacking and hydrophobic interactions . The bis(Cbz)amino group in this compound may similarly enhance adsorption in environmental or chromatographic applications.
Pharmacological Potential
  • While direct pharmacological data for this compound are lacking, pyrazole derivatives are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The Cbz groups may prolong metabolic stability by resisting cytochrome P450-mediated oxidation, akin to lacosamide’s low enzyme-inducing profile .

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